2-Deoxy-3,4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-デオキシ-3,4 は、2位と3位のヒドロキシル基が除去されたグルコースの誘導体です。 この化合物は、デオキシ糖の広範なクラスに属し、これはさまざまな生物学的プロセスにおいて重要であり、医薬品化学において重要な用途を持っています .

2. 製法

合成経路と反応条件

2-デオキシ-3,4 の合成は、いくつかの方法によって達成できます。 一般的なアプローチの1つは、3,4,6-トリ-O-アセチル-D-グルカルの選択的加水分解により3,4,6-トリ-O-アセチル-2-デオキシ-D-グルカルを生成し、続いてメタノール中でナトリウムメトキシドを触媒として用いるエステル交換反応を行うことです . この方法は、収率が高く、簡便であるため有利です。

工業的生産方法

2-デオキシ-3,4 の工業的生産は、通常、上記と同様の方法を用いた大規模合成を行います。 プロセスには、通常、アセチル化、臭素化、還元、脱アセチル化などのステップが含まれ、最終製品が得られます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-3,4 can be achieved through several methods. One common approach involves the selective hydration of 3,4,6-tri-O-acetyl-D-glucal to produce 3,4,6-tri-O-acetyl-2-deoxy-D-glucal, followed by ester interchange reactions in absolute methanol using sodium methoxide as a catalyst . This method is advantageous due to its high yield and simplicity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process typically includes steps such as acetylation, bromination, reduction, and deacetylation to achieve the final product .

化学反応の分析

反応の種類

2-デオキシ-3,4 は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、特定の位置に官能基を導入するために使用できます。

還元: 多くの場合、分子から酸素原子を除去するために使用されます。

置換: 一般的に、水素原子を他の官能基に置き換えることを含みます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: パラジウム炭素 (Pd/C) や水素化ホウ素ナトリウムなどの触媒。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールまたはアルカンの生成につながる可能性があります .

科学的研究の応用

2-デオキシ-3,4 は、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 代謝経路における役割と細胞プロセスへの影響について研究されています。

作用機序

2-デオキシ-3,4 の作用機序は、阻害剤として代謝経路に組み込まれることに関係しています。 たとえば、それは2-デオキシグルコース-6-リン酸にリン酸化されることで解糖系を阻害できます。2-デオキシグルコース-6-リン酸はさらに代謝することができず、ATPの枯渇とそれに続く細胞死につながります . この機序は、エネルギー産生のために解糖系に大きく依存している癌細胞を標的とする上で特に効果的です .

6. 類似の化合物との比較

類似の化合物

2-デオキシ-D-グルコース: 構造は類似していますが、2位のヒドロキシル基がありません。

2-デオキシ-2-フルオロ-D-グルコース: PET画像で使用されるフッ素化類似体です。

2-デオキシ-2-アジド-D-グルコース: 特定の生化学的用途のためにアジド基で修飾されています.

独自性

2-デオキシ-3,4 は、その特定の脱酸素化パターンにより、独特の化学的および生物学的特性を与えられています。 解糖系を阻害する能力と治療の可能性は、研究と業界の両方において重要な化合物となっています .

類似化合物との比較

Similar Compounds

2-Deoxy-D-glucose: Similar in structure but lacks the hydroxyl group at the 2nd position.

2-Deoxy-2-fluoro-D-glucose: A fluorinated analog used in PET imaging.

2-Deoxy-2-azido-D-glucose: Modified with an azide group for specific biochemical applications.

Uniqueness

2-Deoxy-3,4 is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit glycolysis and its potential therapeutic applications make it a compound of significant interest in both research and industry .

特性

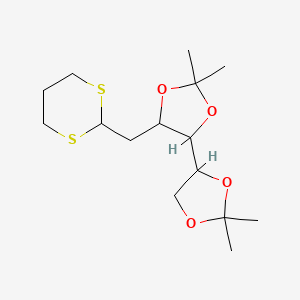

分子式 |

C15H26O4S2 |

|---|---|

分子量 |

334.5 g/mol |

IUPAC名 |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C15H26O4S2/c1-14(2)16-9-11(18-14)13-10(17-15(3,4)19-13)8-12-20-6-5-7-21-12/h10-13H,5-9H2,1-4H3 |

InChIキー |

MQCXYIUIBYSRGY-UHFFFAOYSA-N |

正規SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)CC3SCCCS3)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)

![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)

![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)

![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)

![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)

![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)

![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)